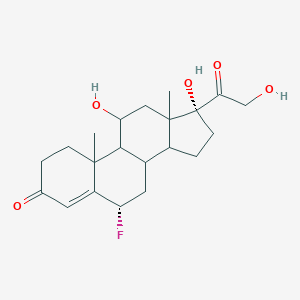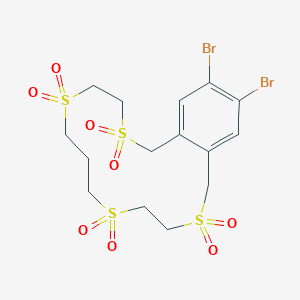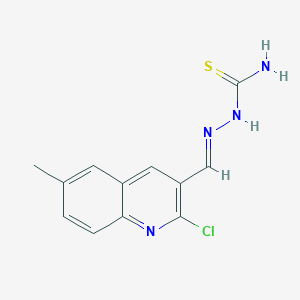![molecular formula C27H18Br2N4O4 B304647 N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304647.png)
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide, also known as BOPP, is a novel compound with potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is not fully understood. However, it is believed that N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide acts by inhibiting the activity of certain enzymes involved in cell proliferation and inflammation. N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has also been found to induce apoptosis in cancer cells, which could be one of the reasons for its anticancer properties.
Biochemical and Physiological Effects:
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cell proliferation, which could be useful in the treatment of cancer. N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has also been found to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide in lab experiments is its simple and efficient synthesis method. N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has also been found to have promising anticancer properties, which could be useful in cancer research. However, one of the limitations of using N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide in lab experiments is its limited solubility in water, which could affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for the study of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide. One area of research could be the development of more efficient synthesis methods for N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide. Another area of research could be the study of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide's mechanism of action and its potential applications in the treatment of various diseases. Further studies could also be conducted to investigate the pharmacokinetics and pharmacodynamics of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide, which could provide valuable information for its clinical development.
Conclusion:
In conclusion, N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide is a novel compound with potential applications in scientific research. It has been studied for its anticancer, anti-inflammatory, and antioxidant properties, and has shown promising results. N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has advantages and limitations for lab experiments, and there are several future directions for its study. Further research is needed to fully understand the potential of N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide and its applications in the field of scientific research.
Synthesemethoden
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide can be synthesized using a simple and efficient method. The synthesis involves the condensation of 6-bromo-4-oxo-4H-chromen-3-carbaldehyde with 2-(4-bromo-2-phenoxyphenyl)hydrazinecarboxamide in the presence of acetic acid. The resulting product is then purified using column chromatography to obtain pure N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide.
Wissenschaftliche Forschungsanwendungen
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has been found to have potential applications in scientific research. It has been studied for its anticancer properties and has shown promising results in inhibiting the growth of cancer cells. N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide has also been studied for its anti-inflammatory and antioxidant properties, which could be useful in the treatment of various diseases.
Eigenschaften
Produktname |
N'-[(6-bromo-4-oxo-4H-chromen-3-yl)methylene]-2-[4-bromo-2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide |
|---|---|
Molekularformel |
C27H18Br2N4O4 |
Molekulargewicht |
622.3 g/mol |
IUPAC-Name |
N-[(Z)-(6-bromo-4-oxochromen-3-yl)methylideneamino]-2-[4-bromo-2-(2-phenylpyrazol-3-yl)phenoxy]acetamide |
InChI |
InChI=1S/C27H18Br2N4O4/c28-18-6-8-24(21(12-18)23-10-11-31-33(23)20-4-2-1-3-5-20)37-16-26(34)32-30-14-17-15-36-25-9-7-19(29)13-22(25)27(17)35/h1-15H,16H2,(H,32,34)/b30-14- |
InChI-Schlüssel |
YXXOXKBVHISYAU-CPDSRJINSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)OCC(=O)N/N=C\C4=COC5=C(C4=O)C=C(C=C5)Br |
SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)OCC(=O)NN=CC4=COC5=C(C4=O)C=C(C=C5)Br |
Kanonische SMILES |
C1=CC=C(C=C1)N2C(=CC=N2)C3=C(C=CC(=C3)Br)OCC(=O)NN=CC4=COC5=C(C4=O)C=C(C=C5)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-methyl-2-phenyl-5-(1H-pyrrol-1-yl)thieno[2,3-d]pyrimidin-6-yl](phenyl)methanone](/img/structure/B304565.png)
![3,6-Diamino-2-benzoyl-4-(2-thienyl)thieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B304566.png)
![2-Amino-6-[(2-oxo-2-phenylethyl)sulfanyl]-4-(2-thienyl)-3,5-pyridinedicarbonitrile](/img/structure/B304567.png)
![10-[(hydroxyimino)methyl]-13-methyl-17-oxo-2,3,4,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl acetate](/img/structure/B304569.png)
![(13S)-5-methyl-6-(6-methylheptan-2-yl)-17-oxapentacyclo[14.2.1.01,13.02,10.05,9]nonadecane](/img/structure/B304570.png)

![N-decyl-N-[4,5-dicyano-2-({decyl[(4-methylphenyl)sulfonyl]amino}methyl)benzyl]-4-methylbenzenesulfonamide](/img/structure/B304574.png)

![N'-[(6-chloro-4-oxo-4H-chromen-3-yl)methylene]-2-[2-(1-phenyl-1H-pyrazol-5-yl)phenoxy]acetohydrazide](/img/structure/B304579.png)

![(6E)-6-[[2-(tetrazolo[1,5-a]quinoxalin-4-yl)hydrazinyl]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B304581.png)
![Acetone {3-[(2-hydroxyethyl)sulfanyl]-2-quinoxalinyl}hydrazone](/img/structure/B304582.png)
![(3-chlorophenyl)[3-(5H-chromeno[4,3-b]pyridin-3-yl)-5-methyl-1-benzofuran-2-yl]methanone](/img/structure/B304584.png)
![[3-(5H-chromeno[4,3-b]pyridin-2-yl)-5-methyl-1-benzofuran-2-yl](phenyl)methanone](/img/structure/B304585.png)